molecular formula C14H11ClFNO B404921 N-(3-chloro-4-fluorophenyl)-4-methylbenzamide CAS No. 329938-69-4

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide

Cat. No.: B404921
CAS No.: 329938-69-4
M. Wt: 263.69g/mol
InChI Key: MFWFICSMCOGWRJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is a benzamide derivative featuring a 3-chloro-4-fluorophenylamine group attached to a 4-methyl-substituted benzamide core. The 3-chloro-4-fluorophenyl moiety is notable for its presence in pharmaceuticals such as dacomitinib, a kinase inhibitor targeting EGFR .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWFICSMCOGWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution:

  • Formation of 4-methylbenzoyl chloride : 4-Methylbenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to generate the corresponding acyl chloride.

  • Coupling with 3-chloro-4-fluoroaniline : The acyl chloride reacts with 3-chloro-4-fluoroaniline in the presence of a base (e.g., triethylamine) to form the amide bond.

Detailed Procedure

Step 1: Synthesis of 4-methylbenzoyl chloride

  • Reagents : 4-Methylbenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).

  • Conditions : Reflux in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) for 3 hours. Excess SOCl2\text{SOCl}_2 is removed under reduced pressure.

Step 2: Acylation of 3-chloro-4-fluoroaniline

  • Reagents : 4-Methylbenzoyl chloride (1.1 equiv), 3-chloro-4-fluoroaniline (1.0 equiv), triethylamine (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF\text{THF}) or dichloromethane.

  • Conditions : Stirred at 25–30°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • Purification : Recrystallization from ethanol/water (3:1) yields the pure compound as a white solid.

Table 1: Optimization Data for Conventional Acylation

ParameterValueYield (%)Purity (%)
SolventTHF8598.5
BaseTriethylamine8297.8
Temperature (°C)25–308899.1
Reaction Time (hours)128598.7

Palladium-Catalyzed Coupling Methods

Alternative routes employ transition-metal catalysis to form the amide bond. These methods are less common but offer advantages in regioselectivity for complex substrates.

Suzuki-Miyaura Coupling

A patent (WO2016185485A2) describes a method using 4-methylphenylboronic acid and 1-chloro-4-nitrobenzene in the presence of a palladium catalyst.

  • Reagents : 4-Methylphenylboronic acid (1.5 equiv), 1-chloro-4-nitrobenzene (1.0 equiv), Pd(PPh3_3)4_4 (0.05 equiv).

  • Solvent : Toluene/ethanol (3:1).

  • Conditions : Heated at 80°C for 24 hours under nitrogen. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C\text{Pd/C}).

Buchwald-Hartwig Amination

This method forms the amide bond directly via C–N coupling:

  • Reagents : 4-Bromo-N-(3-chloro-4-fluorophenyl)benzamide, methylboronic acid, Pd2_2(dba)3_3 (0.02 equiv), Xantphos (0.04 equiv).

  • Solvent : 1,4-Dioxane.

  • Conditions : Heated at 100°C for 48 hours.

Table 2: Comparison of Catalytic Methods

MethodCatalystYield (%)Purity (%)
Suzuki-MiyauraPd(PPh3_3)4_47295.2
Buchwald-HartwigPd2_2(dba)3_36893.8

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance efficiency. Key considerations include:

  • Solvent Recycling : Ethyl acetate and isopropyl alcohol are recovered via distillation.

  • Quality Control : HPLC analysis ensures purity >99%, with residual solvents monitored per ICH guidelines.

Characterization and Validation

The final product is validated using:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 2.40 (s, 3H, CH3_3), 7.30–7.90 (m, 7H, Ar–H).

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30) .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzamides, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is being investigated as a pharmacophore for developing novel therapeutics. Its unique structural features, particularly the chloro and fluoro substituents on the phenyl ring, enhance its binding affinity to biological targets, making it a candidate for treating cancer and inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including heterocycles and natural product analogs. Its versatility allows chemists to explore various synthetic routes to create derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride in the presence of bases such as triethylamine or pyridine. This reaction can be optimized using continuous flow reactors for industrial applications, enhancing yield and efficiency.

Material Science

In material science, this compound is utilized in designing novel materials with specific electronic and optical properties. Its unique chemical structure allows for the exploration of new materials that could have applications in electronics and photonics.

Research has documented various biological activities associated with this compound. For example, studies have indicated its potential role as an inhibitor of specific enzymes linked to cancer progression. The compound's ability to modulate receptor activity further supports its therapeutic potential .

Industrial Applications

In industrial settings, the compound's synthesis can be scaled up effectively while maintaining high purity through purification techniques such as recrystallization or column chromatography. The ongoing research into its applications in drug development highlights its significance in pharmaceutical sciences.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

HDAC Inhibitors (Compounds 109 and 136)

Compounds 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide] and 136 [N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide] are HDAC inhibitors with distinct selectivity profiles. Both share the 4-methylbenzamide core but differ in their aromatic substituents:

  • Compound 109: Contains a 2-aminophenyl group, leading to a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio HDAC1/HDAC3 = 6).
  • Compound 136: Incorporates a 2-amino-4-fluorophenyl group, reducing potency but increasing HDAC3 selectivity (Ki ratio = 3). This demonstrates that even minor modifications, such as fluorination at the 4-position, significantly alter enzyme selectivity and binding kinetics .
KSP Inhibitors (Ispinesib)

Ispinesib [N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide] is a kinesin spindle protein (KSP) inhibitor with a 4-methylbenzamide backbone. Molecular docking studies reveal a binding energy of -5.2 kcal/mol, weaker than newer analogs (-7.7 to -7.0 kcal/mol) . This highlights the role of extended substituents (e.g., quinazolinone groups) in enhancing target affinity.

Kinase Inhibitors (Ponatinib Analogs)

A ponatinib precursor, 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide, showed potent activity against the ABLT315I mutation but low oral bioavailability in rats. The trifluoromethyl group likely contributed to metabolic instability, suggesting that chloro/fluoro substituents in N-(3-chloro-4-fluorophenyl)-4-methylbenzamide may offer improved pharmacokinetic profiles .

Substituent Effects on Physicochemical Properties

Halogenation Patterns
  • 3-Bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide : Bromination at the 3-position increases molecular weight and polarizability compared to the chloro-fluoro derivative. This may enhance crystallinity but reduce solubility .
Fluorescence and Electronic Properties

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence, with intensity peaking at neutral pH. The methoxy group acts as an electron donor, stabilizing excited states. In contrast, the chloro-fluoro substituents in this compound may quench fluorescence due to EWGs but improve binding to hydrophobic targets .

HDAC Inhibition

The 4-methylbenzamide core is critical for HDAC inhibition. Compound 109’s 2-aminophenyl group enhances HDAC1 affinity, while fluorination in 136 shifts selectivity toward HDAC3. This suggests that substituent positioning on the aromatic ring fine-tunes isoform specificity .

Anticancer Targets

This compound derivatives are implicated in KIF11 mRNA modulation, a target in cancer therapy. Analogs like 4-phenyl-6-methyl-N-(3-chloro-4-fluorophenyl)-4,7-dihydro-2H-pyrazole[3,4-b]pyridine-5-carboxamide show multi-target activity, underscoring the scaffold’s versatility .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzamide derivative. Its molecular formula is C11H10ClFNOC_{11}H_{10}ClFNO, with a molecular weight of approximately 221.65 g/mol. The structural features include:

  • Chloro and Fluoro Substituents : These halogen atoms enhance the compound's electronic properties, potentially increasing its binding affinity to biological targets.
  • Methyl Group : The presence of the methyl group on the benzamide contributes to the compound's steric and electronic characteristics, influencing its reactivity and interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may also act on certain receptors, altering their activity and contributing to its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For example:

  • Cell Viability : At concentrations ranging from 10 µM to 50 µM, significant reductions in cell viability were observed, with IC50 values indicating effective cytotoxicity compared to control groups.
  • Mechanism of Action : The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics, making it a candidate for further development.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Activity Assessment

In another investigation, this compound was tested against common pathogens in clinical settings. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to those produced by conventional antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
3-chloro-N-methylbenzamideChlorine substituent onlyLimited activity
4-fluorobenzamideFluorine substituent onlyModerate activity
This compoundChloro and fluoro substituentsHigh potency in anticancer and antimicrobial activities
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamideBromine instead of chlorineVaries; potential distinct reactivity

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-4-methylbenzamide, and how is the product characterized?

The compound is typically synthesized via coupling reactions between a substituted benzoyl chloride and an aniline derivative. For example, DCC/HOBt-mediated coupling under low-temperature conditions (-50°C) is effective for amide bond formation . Post-synthesis, characterization involves IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic proton splitting patterns, NH resonance), and elemental analysis to confirm purity. Fluorescence spectroscopy (λex 340 nm, λem 380 nm) may also be used to study photophysical properties .

Q. How can researchers optimize fluorescence intensity for this compound in spectroscopic studies?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorescence due to reduced quenching.
  • pH : Optimal intensity at pH 5, attributed to protonation/deprotonation of the amide group .
  • Temperature : Stability at 25°C; elevated temperatures may cause collisional quenching.
  • Concentration : Linear response in the range 0.1–10 µM, with LOD 0.2691 mg/L .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • ¹³C-NMR : Assigns carbonyl (C=O) and aromatic carbons.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup>).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across different experimental setups?

Discrepancies may arise from solvent impurities, pH drift, or instrumental calibration. Mitigation strategies include:

  • Systematic parameter variation : Test fluorescence under controlled pH (buffered solutions) and temperature.
  • Statistical validation : Calculate R.S.D.% (<2% indicates reproducibility) .
  • Cross-lab validation : Compare data using standardized protocols (e.g., ISO guidelines).

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to receptors (e.g., kinases).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., chloro/fluoro) with bioactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disordered atoms : Apply SHELXL restraints to model partial occupancy or thermal motion .
  • Twinning : Use TWINLAW in SHELXL to deconvolute overlapping reflections.
  • Validation : Check R-factors (R1 < 0.05) and residual electron density maps .

Q. How should researchers design assays to evaluate the bioactivity of this compound against enzyme targets?

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases).
  • Selectivity profiling : Test against a panel of related enzymes (e.g., CYP450 isoforms).
  • Cellular assays : Use HEK293 or HeLa cells to assess cytotoxicity and target engagement .

Q. What strategies improve thermal stability during long-term storage of this compound?

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures.
  • Storage conditions : -20°C under argon to prevent hydrolysis of the amide bond.
  • Stabilizers : Add antioxidants (e.g., BHT) for light-sensitive samples .

Methodological Considerations

Q. How do stereoelectronic effects of substituents (e.g., chloro vs. fluoro) influence reactivity?

  • Hammett analysis : Compare σpara values (Cl: +0.23, F: +0.06) to predict electronic effects on reaction rates.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. How can conflicting bioactivity data in literature be reconciled?

  • Structural analogs : Synthesize derivatives with varied substituents (e.g., methoxy vs. nitro groups) to isolate key pharmacophores.
  • Meta-analysis : Use tools like RevMan to statistically aggregate data across studies .

Q. What steps ensure scalability of synthetic routes without compromising yield?

  • Solvent optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether).
  • Flow chemistry : Implement continuous reactors for precise temperature control.
  • Green chemistry : Use biocatalysts (e.g., lipases) for amide bond formation .

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